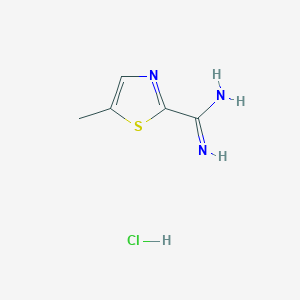
5-Methylthiazole-2-carboximidamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylthiazole-2-carboximidamide Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiazole-2-carboximidamide Hydrochloride typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Methylthiazole-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amine derivatives.
科学的研究の応用
5-Methylthiazole-2-carboximidamide Hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Methylthiazole-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are involved in cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for further research and development in therapeutic applications.
類似化合物との比較
Similar Compounds
Some similar compounds include:
2-Amino-5-methylthiazole: A heterocyclic building block used in the synthesis of various pharmaceuticals.
2-Methylthiazole-4-carboximidamide: Another thiazole derivative with similar chemical properties.
Uniqueness
5-Methylthiazole-2-carboximidamide Hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C5H8ClN3S |
|---|---|
分子量 |
177.66 g/mol |
IUPAC名 |
5-methyl-1,3-thiazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-2-8-5(9-3)4(6)7;/h2H,1H3,(H3,6,7);1H |
InChIキー |
PSXCVOMDZOEUEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
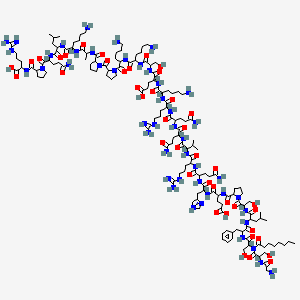
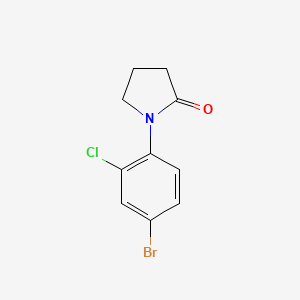
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
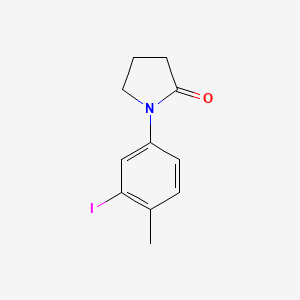
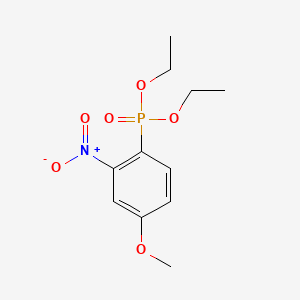
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
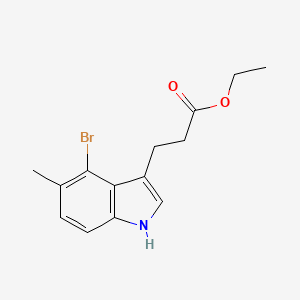

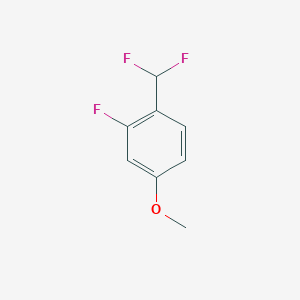

![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
